Methyl 1-aminoisoquinoline-4-carboxylate
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Overview
Description
Methyl 1-aminoisoquinoline-4-carboxylate is a chemical compound with the molecular formula C11H10N2O2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-aminoisoquinoline-4-carboxylate typically involves the reaction of isoquinoline derivatives with appropriate reagents. One common method includes the reaction of isoquinoline with methyl chloroformate and ammonia under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-aminoisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
Methyl 1-aminoisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-aminoisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Isoquinoline: A parent compound with similar structural features but lacking the amino and carboxylate groups.
Quinoline: A structural isomer of isoquinoline with different chemical properties.
Methyl 1-aminoquinoline-4-carboxylate: A similar compound with a quinoline instead of an isoquinoline core.
Uniqueness: Methyl 1-aminoisoquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-aminoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-6-13-10(12)8-5-3-2-4-7(8)9/h2-6H,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBWULGPNXZOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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